N-ethyl-4-methylsulfonyl-2-nitroaniline
Overview
Description
N-ethyl-4-methylsulfonyl-2-nitroaniline is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
- N-ethyl-4-methylsulfonyl-2-nitroaniline derivatives have been synthesized as part of new compounds with potential antitumor activity. These compounds are studied for their efficacy against specific types of leukemia, showing significant antitumor effects in some cases (Madelmont et al., 1985).
Crystal Structure Analysis
- The crystal structures of derivatives of this compound are analyzed to understand the interplay of hydrogen bonds, dipole-dipole interactions, and aromatic interactions. This research aids in comprehending the molecular properties and behaviors of these compounds (Helttunen et al., 2013).
Application in Phosphorylating Agents
- This compound is utilized in the synthesis of new phosphorylating agents. These compounds find use in various chemical syntheses, including the production of tyrosine phosphate derivatives (Beld et al., 1984).
Development of Novel Pesticides
- Derivatives of this compound are explored as novel compounds for potential pesticidal activity. Their synthesis and reactions with other chemicals are crucial in the development of effective herbicides and fungicides (Borys et al., 2012).
Stability Studies in Propellants
- Stability studies of this compound derivatives are conducted in the context of composite modified double base (CMDB) propellants. This research helps in improving the solubility and stability of stabilizers used in these propellants, contributing to the safety and efficacy of explosive materials (Tang et al., 2017).
Melanoma Tumor Research
- In the context of melanoma tumor research, this compound derivatives are studied for their impact on phospholipid metabolism in tumor cells. This research offers insights into how melanoma tumors adapt their metabolism in response to treatment, potentially leading to new therapeutic strategies (Morvan et al., 2002).
Properties
IUPAC Name |
N-ethyl-4-methylsulfonyl-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-3-10-8-5-4-7(16(2,14)15)6-9(8)11(12)13/h4-6,10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXSIVFVTZJERL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.